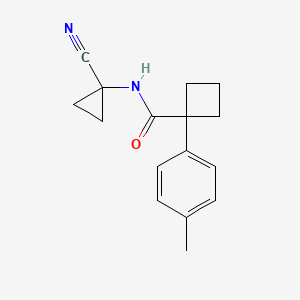
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Mécanisme D'action
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide increases the levels of GABA in the brain, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and sedative effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide may have off-target effects on other enzymes and receptors in the brain, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that act on the GABA system such as alcohol and benzodiazepines. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide and its potential off-target effects on other enzymes and receptors in the brain.
Méthodes De Synthèse
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide can be synthesized through a multistep process starting with the reaction of 4-methylbenzylamine with ethyl acrylate to form a substituted cyclobutanone. This intermediate is then reacted with cyanogen bromide to form the nitrile, which is subsequently reduced to the amine using lithium aluminum hydride. Finally, the amine is coupled with 1-cyanocyclopropane carboxylic acid using standard peptide coupling chemistry to yield N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide has been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-5-13(6-4-12)16(7-2-8-16)14(19)18-15(11-17)9-10-15/h3-6H,2,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCQEISUEUJGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-(4-methylphenyl)cyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

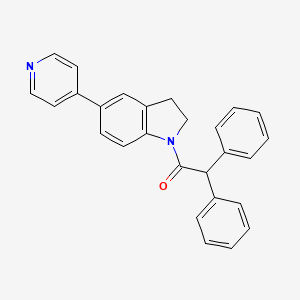

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)
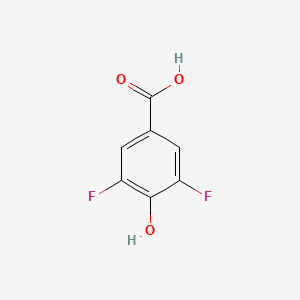
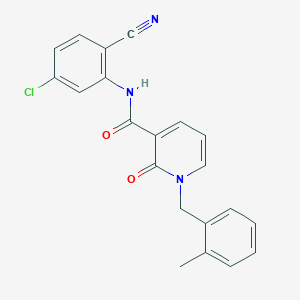
![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)
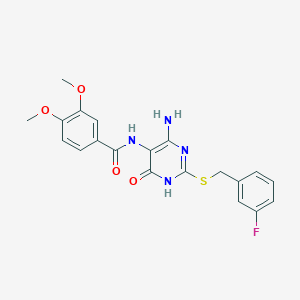
![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)
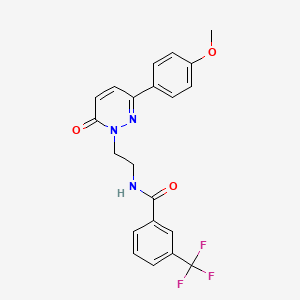
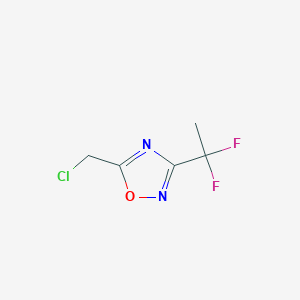
![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)
